molecular formula C16H19NOS B262160 N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline

N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline

Cat. No. B262160
M. Wt: 273.4 g/mol
InChI Key: RMGRHZARJVWJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. EMA401 works by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R) in the peripheral nervous system. This receptor is known to play a key role in the transmission of pain signals from the periphery to the central nervous system.

Mechanism of Action

N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline works by blocking the activity of the AT2R in the peripheral nervous system. The AT2R is known to play a key role in the transmission of pain signals from the periphery to the central nervous system. By blocking the activity of this receptor, N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline reduces the transmission of pain signals, leading to a reduction in pain behaviors.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline has been shown to reduce the expression of inflammatory cytokines, such as TNF-alpha and IL-1beta. N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline has also been shown to reduce the activity of glial cells, which are known to play a key role in the development and maintenance of chronic pain. In addition, N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline has been shown to reduce the activity of nociceptors, which are the sensory neurons that respond to painful stimuli.

Advantages and Limitations for Lab Experiments

N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline has a number of advantages for lab experiments. It is a well-characterized compound that has been extensively studied in preclinical models of chronic pain. N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline is also relatively easy to synthesize, which makes it an attractive candidate for further research. However, there are also some limitations to using N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline in lab experiments. For example, N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline may not be effective in all types of chronic pain, and there may be other factors that contribute to the development and maintenance of chronic pain that are not affected by N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline.

Future Directions

There are a number of future directions for research on N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline. One area of research is to investigate the potential of N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline in combination with other drugs for the treatment of chronic pain. Another area of research is to investigate the potential of N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline in other pain conditions, such as cancer pain. Finally, there is a need for further research to elucidate the mechanism of action of N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline, and to identify other targets that may be involved in the development and maintenance of chronic pain.

Synthesis Methods

The synthesis of N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 4-ethoxybenzylamine and 3-(methylsulfanyl)aniline. These two compounds are reacted together in the presence of a catalyst, such as palladium on carbon, to form N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline. The final product is then purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline has been extensively studied in preclinical models of chronic pain. In animal studies, N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline has been shown to be effective in reducing pain behaviors associated with neuropathic pain, inflammatory pain, and osteoarthritis pain. N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline has also been shown to be effective in reducing pain behaviors in human clinical trials.

properties

Product Name

N-(4-ethoxybenzyl)-3-(methylsulfanyl)aniline

Molecular Formula

C16H19NOS

Molecular Weight

273.4 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-methylsulfanylaniline

InChI

InChI=1S/C16H19NOS/c1-3-18-15-9-7-13(8-10-15)12-17-14-5-4-6-16(11-14)19-2/h4-11,17H,3,12H2,1-2H3

InChI Key

RMGRHZARJVWJBI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)SC

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)SC

Origin of Product

United States

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